2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile
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Overview
Description
2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile is a complex organic compound featuring a cyclopropyl group, an oxadiazole ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile typically involves the reaction of cyclopropylamine with 5-ethyl-1,3,4-oxadiazole-2-carbaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as sodium hydroxide (NaOH), at ambient temperature . The resulting intermediate is then treated with acetonitrile to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents like sodium azide (NaN₃) or halogenating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaN₃ in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Azido derivatives or halogenated compounds.
Scientific Research Applications
2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt cellular processes, leading to the compound’s bioactive effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 2-(1,2,4-oxadiazol-5-yl)anilines share the oxadiazole ring and exhibit similar bioactivity.
Cyclopropylamines: Compounds containing cyclopropylamine groups, such as cyclopropylamine derivatives, have comparable chemical reactivity.
Uniqueness
2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile is unique due to the combination of its cyclopropyl group, oxadiazole ring, and acetonitrile group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-2-9-12-13-10(15-9)7-14(6-5-11)8-3-4-8/h8H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMGNFFCHIWAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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